molecular formula C12H6ClF3O B14055202 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride

1-(Trifluoromethyl)naphthalene-3-carbonyl chloride

Cat. No.: B14055202
M. Wt: 258.62 g/mol
InChI Key: PDJBTBBCEBMQSE-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-3-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, along with a carbonyl chloride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride typically involves the introduction of a trifluoromethyl group to a naphthalene derivative, followed by the formation of the carbonyl chloride group. One common method involves the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The resulting trifluoromethylated naphthalene is then subjected to chlorination to introduce the carbonyl chloride group .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and catalysts efficiently. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable moiety in drug design. The carbonyl chloride group acts as a reactive site for nucleophilic attack, facilitating the formation of amides, esters, and other derivatives .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)naphthalene-2-carbonyl chloride
  • 1-(Trifluoromethyl)naphthalene-4-carbonyl chloride
  • 2-(Trifluoromethyl)benzoic acid chloride

Uniqueness: 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride is unique due to the specific positioning of the trifluoromethyl and carbonyl chloride groups on the naphthalene ring. This positioning influences its reactivity and the types of derivatives that can be synthesized from it. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in certain synthetic applications .

Properties

Molecular Formula

C12H6ClF3O

Molecular Weight

258.62 g/mol

IUPAC Name

4-(trifluoromethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O/c13-11(17)8-5-7-3-1-2-4-9(7)10(6-8)12(14,15)16/h1-6H

InChI Key

PDJBTBBCEBMQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C(=O)Cl

Origin of Product

United States

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